2-(2,6-Diaminophenyl)ethanol

Description

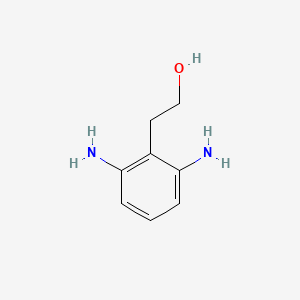

2-(2,6-Diaminophenyl)ethanol is an aromatic ethanol derivative featuring a phenyl ring substituted with two amino groups at the 2- and 6-positions and a hydroxethyl (–CH2OH) group at the para position.

Properties

Molecular Formula |

C8H12N2O |

|---|---|

Molecular Weight |

152.19 g/mol |

IUPAC Name |

2-(2,6-diaminophenyl)ethanol |

InChI |

InChI=1S/C8H12N2O/c9-7-2-1-3-8(10)6(7)4-5-11/h1-3,11H,4-5,9-10H2 |

InChI Key |

MKLOJHQDDNNCGX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)N)CCO)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(2,6-Diaminophenyl)ethanol can be synthesized through several methods. One common approach involves the reduction of 2-(2,6-dinitrophenyl)ethanol using hydrogen gas in the presence of a palladium catalyst. The reaction is typically carried out under mild conditions, with the temperature maintained around 25-30°C and atmospheric pressure.

Another method involves the nucleophilic substitution of 2,6-dinitrochlorobenzene with ethanolamine, followed by catalytic hydrogenation to reduce the nitro groups to amino groups. This reaction requires a suitable solvent, such as ethanol or methanol, and a hydrogenation catalyst like palladium on carbon.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale hydrogenation processes. The use of continuous flow reactors allows for efficient hydrogenation of 2-(2,6-dinitrophenyl)ethanol, ensuring high yields and purity. The reaction conditions are optimized to minimize by-products and maximize the conversion rate.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Diaminophenyl)ethanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or imines.

Reduction: Reduction reactions can further reduce the amino groups to form hydroxylamines.

Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in aqueous or organic solvents at room temperature.

Reduction: Hydrogen gas in the presence of palladium on carbon is commonly used for reduction reactions.

Substitution: Nucleophilic substitution reactions often require solvents like ethanol or methanol and catalysts such as sodium ethoxide.

Major Products

Oxidation: Quinones and imines.

Reduction: Hydroxylamines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 2-(2,6-Diaminophenyl)ethanol is utilized as an intermediate in the synthesis of various compounds. Its ability to undergo substitution reactions allows for the creation of numerous derivatives. For example, it has been employed in the development of novel dyes that exhibit enhanced color stability and fastness properties compared to traditional dyeing agents .

Table 1: Chemical Transformations of this compound

| Transformation Type | Product Type | Applications |

|---|---|---|

| Oxidation | Quinones | Dyes and pigments |

| Reduction | Hydroxylamines | Pharmaceuticals |

| Substitution | Various derivatives | Specialty chemicals |

Biology

Research has indicated that this compound may act as an enzyme inhibitor. Its structure allows it to interact with biological macromolecules through hydrogen bonding, potentially affecting enzyme activity. This property makes it a candidate for studying metabolic pathways and developing inhibitors for specific enzymes involved in disease processes .

Medicine

The compound is currently being investigated for its potential therapeutic applications, particularly in oncology. Preliminary studies suggest that this compound may possess anticancer properties by interfering with cellular proliferation pathways. Ongoing research aims to elucidate its mechanism of action and evaluate its efficacy in preclinical models .

Case Study: Anticancer Activity

A study examining the effects of this compound on cancer cell lines demonstrated significant cytotoxicity at certain concentrations. The mechanism appears to involve apoptosis induction through mitochondrial pathways, highlighting its potential as a lead compound for drug development .

Industrial Applications

In industry, this compound is used in producing polymers and resins. Its amine groups facilitate cross-linking reactions that enhance the mechanical properties of materials. Additionally, it serves as a building block for synthesizing specialty chemicals that find applications in coatings and adhesives .

Mechanism of Action

The mechanism of action of 2-(2,6-Diaminophenyl)ethanol involves its interaction with various molecular targets. The amino groups can form hydrogen bonds with enzymes and receptors, potentially inhibiting their activity. The ethanol group can enhance the compound’s solubility and facilitate its transport across cell membranes. The exact pathways and molecular targets are still under investigation, but the compound’s ability to interact with biological macromolecules makes it a promising candidate for drug development.

Comparison with Similar Compounds

Dichloro Analog (2-{2-[(2,6-Dichlorophenyl)amino]phenyl}ethanol)

Key Differences :

- Substituents: The dichloro analog replaces the amino groups with chlorine atoms at the 2,6-positions of the phenyl ring. This substitution significantly alters electronic properties, reducing hydrogen-bonding capacity compared to the diaminophenyl compound .

- Crystal Structure: The dichloro analog crystallizes in a monoclinic system (space group P21/c) with lattice parameters a = 8.3521 Å, b = 15.0986 Å, c = 10.9225 Å, and β = 107.18° . The dihedral angle between the dichlorophenyl ring and the ethanol-substituted phenyl ring is 67.71°, stabilized by bifurcated N–H···Cl and N–H···O hydrogen bonds .

Table 1: Structural Comparison of Dichloro Analog vs. 2-(2,6-Diaminophenyl)ethanol

Positional Isomer: 1-(2,5-Diaminophenyl)ethanol

Key Differences :

- Substituent Positions: The amino groups in this isomer are at the 2- and 5-positions, altering steric and electronic effects compared to the 2,6-diamino derivative.

- Applications: This isomer is patented for use in oxidative hair dyeing processes due to its reactivity in coupling reactions under oxidative conditions . The 2,6-diaminophenyl analog may exhibit distinct dyeing properties due to its symmetry and hydrogen-bonding network.

Table 2: Comparison of Positional Isomers

Nitro-Amino Derivative: 1-(2-Amino-6-nitrophenyl)ethanone

Key Differences :

- Functional Groups: The nitro group (–NO2) at the 6-position introduces strong electron-withdrawing effects, contrasting with the electron-donating amino groups in the diaminophenyl ethanol derivative .

- Hazards: While the diaminophenyl compound’s toxicology is unstudied, the nitro derivative’s safety data sheet emphasizes precautions against dust inhalation and skin contact .

Research Findings and Implications

Hydrogen Bonding and Stability

- The dichloro analog’s stability arises from N–H···Cl/O interactions and π–π stacking (centroid distance: 3.5706 Å) . The diaminophenyl derivative is expected to form stronger N–H···O bonds, enhancing crystallinity and thermal stability.

Pharmacological Potential

- While the dichloro analog is a precursor for drug derivatives, the diaminophenyl compound’s dual amino and alcohol groups could enhance solubility and receptor binding in drug design.

Biological Activity

2-(2,6-Diaminophenyl)ethanol, an organic compound with the molecular formula C8H12N2O, has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Molecular Characteristics:

- Molecular Formula: C8H12N2O

- Molecular Weight: 152.19 g/mol

- IUPAC Name: this compound

- Canonical SMILES: C1=CC(=C(C(=C1)N)CCO)N

Synthesis Methods:

- Reduction of Dinitrophenyl Compounds: Typically involves hydrogenation of 2-(2,6-dinitrophenyl)ethanol using palladium catalysts.

- Nucleophilic Substitution: Involves reacting 2,6-dinitrochlorobenzene with ethanolamine followed by catalytic hydrogenation to yield the desired diamino compound.

These methods are crucial for producing high-purity compounds necessary for biological studies.

The biological activity of this compound is primarily attributed to its structural features:

- Amino Groups: These can form hydrogen bonds with biological macromolecules such as enzymes and receptors, potentially inhibiting their activity.

- Ethanol Group: Enhances solubility and facilitates cellular transport.

Preliminary studies suggest that the compound may interact with various molecular targets involved in cancer pathways, making it a candidate for further exploration in drug development .

Anticancer Potential

Recent research indicates that this compound may possess anticancer properties:

- In Vitro Studies: The compound has been evaluated against various cancer cell lines. For instance, it demonstrated inhibitory effects on cell proliferation in human liver (HepG2) and breast cancer (MCF7) cell lines.

- IC50 Values: Specific studies reported IC50 values ranging from 1.95 to 4.18 µM against different cancer types, suggesting significant antitumor activity compared to standard chemotherapeutics like doxorubicin .

Case Study: Anticancer Activity Evaluation

A study conducted by Zhang et al. synthesized derivatives of this compound and screened their anticancer activity using TRAP PCR-ELISA assays. The findings highlighted that certain derivatives exhibited potent inhibitory effects against multiple cancer cell lines:

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | HepG2 | 1.18 |

| Compound B | MCF7 | 4.18 |

| Compound C | SW1116 | 3.45 |

These results underscore the compound's potential as a lead in anticancer drug development .

Toxicological Assessments

While exploring the biological activity of this compound, it is essential to consider its safety profile:

- Genotoxicity Studies: Research on similar compounds suggests that while some derivatives show promise as therapeutic agents, their genotoxicity must be evaluated carefully. For instance, related compounds were assessed using the Ames test and dominant-lethal assays in mice, yielding mostly negative results regarding genetic toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.